N-(4-chlorophenethyl)-3-(1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide
CAS No.: 899938-25-1
Cat. No.: VC4337721
Molecular Formula: C25H31ClN4O4S
Molecular Weight: 519.06
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899938-25-1 |
|---|---|
| Molecular Formula | C25H31ClN4O4S |
| Molecular Weight | 519.06 |
| IUPAC Name | N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |
| Standard InChI | InChI=1S/C25H31ClN4O4S/c1-3-13-28(14-4-2)22(32)17-30-20-11-16-35-23(20)24(33)29(25(30)34)15-10-21(31)27-12-9-18-5-7-19(26)8-6-18/h5-8,11,16H,3-4,9-10,12-15,17H2,1-2H3,(H,27,31) |
| Standard InChI Key | BKNYIKRLHRTBDW-UHFFFAOYSA-N |
| SMILES | CCCN(CCC)C(=O)CN1C2=C(C(=O)N(C1=O)CCC(=O)NCCC3=CC=C(C=C3)Cl)SC=C2 |
Introduction
N-(4-chlorophenethyl)-3-(1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a complex organic compound with a molecular formula of C25H31ClN4O4S and a molecular weight of 519.1 g/mol . This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities, including potential anti-inflammatory and anticancer properties. The presence of the 4-chlorophenethyl group and the dipropylamino substituent may enhance its solubility and biological efficacy.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Although specific synthesis protocols for this exact compound are not detailed in the available literature, similar compounds often require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure of the final product.
Potential Biological Activities
While specific biological activity data for N-(4-chlorophenethyl)-3-(1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide are not available, compounds with similar structural features, such as quinazoline derivatives, have shown potential in various therapeutic areas, including anti-cancer and anti-inflammatory applications. The presence of the dipropylamino group and the chlorophenethyl moiety may contribute to its pharmacological properties by enhancing solubility and biological efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume